molecular formula C17H19ClN2O2S B12754417 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide CAS No. 14522-00-0

10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide

Cat. No.: B12754417
CAS No.: 14522-00-0
M. Wt: 350.9 g/mol
InChI Key: AAJYBUQNKZIVRN-UHFFFAOYSA-N
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Description

7-Hydroxy-chlorpromazine sulfoxide is a metabolite of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used for the treatment of schizophrenia and other psychotic disorders. The compound 7-hydroxy-chlorpromazine sulfoxide is formed through the metabolic processes involving oxidation and hydroxylation of chlorpromazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxy-chlorpromazine sulfoxide can be synthesized through enzymatic oxidation of chlorpromazine. The process involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine to form 7-hydroxy-chlorpromazine. Further oxidation leads to the formation of the sulfoxide derivative .

Industrial Production Methods

Industrial production of 7-hydroxy-chlorpromazine sulfoxide typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-chlorpromazine sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-chlorpromazine sulfoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-chlorpromazine sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to chlorpromazine. The compound inhibits dopamine receptor activity, leading to its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, including serotonin and adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: The parent compound from which 7-hydroxy-chlorpromazine sulfoxide is derived.

    7-Hydroxy-chlorpromazine: The hydroxylated metabolite of chlorpromazine.

    Chlorpromazine sulfoxide: Another oxidized metabolite of chlorpromazine

Uniqueness

7-Hydroxy-chlorpromazine sulfoxide is unique due to its combined hydroxyl and sulfoxide functional groups, which contribute to its distinct chemical and pharmacological properties. This dual modification enhances its metabolic stability and alters its interaction with biological targets compared to other chlorpromazine metabolites .

Properties

CAS No.

14522-00-0

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-3-ol

InChI

InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)23(22)16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3

InChI Key

AAJYBUQNKZIVRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl

Origin of Product

United States

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